2-(2-Acetylamino-phenyl)-propan-2-ol
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[2-(2-hydroxypropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO2/c1-8(13)12-10-7-5-4-6-9(10)11(2,3)14/h4-7,14H,1-3H3,(H,12,13) |
InChI Key |
RBGRAXKFEIFYCE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(C)(C)O |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Br, Cl) increase molecular weight and hydrophobicity (e.g., XLogP3 = 2.9 for bromo-chloro derivative) . These groups enhance stability in hydrophobic environments, making such compounds suitable for catalytic or inhibitory roles .
- Electron-Donating Groups (EDGs): Methyl (-CH₃) and amino (-NH₂) groups reduce logP values, improving aqueous solubility. For example, 2-(4-Methylphenyl)propan-2-ol is a liquid at room temperature , while amino-substituted derivatives may exhibit hydrogen-bonding capabilities, critical for biological interactions .
- Acetylamino Group (-NHCOCH₃): Expected to balance solubility and stability.
Physical and Chemical Properties
- Solubility: Amino groups improve water solubility (e.g., 2-(2-Amino-3-methylphenyl)propan-2-ol), while halogens and aromatic groups enhance lipid solubility . The acetylamino group likely offers intermediate solubility, suitable for drug delivery systems.
- Stability : Halogenated derivatives exhibit higher thermal stability due to strong C-Br/Cl bonds , whereas acetylated amines may resist oxidation compared to primary amines .
Preparation Methods
Catalytic Hydrogenation Protocol
A suspension of 2-(2-nitrophenyl)-propan-2-ol in methanol containing 20% Pd/C is stirred under 1 atm H₂ at room temperature for 20 hours. The nitro group undergoes a six-electron reduction to an amine, yielding 2-(2-aminophenyl)-propan-2-ol with >95% conversion.
Optimization Insights :
Alternative Reduction Methods
While hydrogenation is preferred for scalability, stoichiometric reductions using iron/hydrochloric acid or zinc/ammonium chloride offer viable alternatives for small-scale syntheses. However, these methods generate stoichiometric metal waste, necessitating extensive aqueous workups and reducing overall atom economy.
Acetylation of 2-(2-Aminophenyl)-propan-2-ol to Target Compound
The final step involves acetylation of the primary amine using acetic anhydride, a reaction characterized by high efficiency and mild conditions.
Acylation Reaction Dynamics
2-(2-Aminophenyl)-propan-2-ol is dissolved in tetrahydrofuran (THF) and treated with acetic anhydride (1.2 equiv) at room temperature for 3 hours. The amine nucleophile attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetylated product and liberating acetic acid.
Yield and Purity :
Spectroscopic Characterization
The final product is validated via:
-
¹H NMR : A singlet at δ 1.65 ppm (6H, CH₃), a broad singlet at δ 2.15 ppm (3H, COCH₃), and aromatic protons at δ 6.8–7.5 ppm.
-
IR Spectroscopy : N-H stretch at 3300 cm⁻¹ (amide), C=O stretch at 1650 cm⁻¹.
Alternative Synthetic Pathways and Comparative Analysis
Enamine Formation and Reductive Amination
A patent-pending method for fenfluramine synthesis suggests enamine intermediates could be adapted for 2-(2-acetylamino-phenyl)-propan-2-ol. Reacting 1-(2-nitrophenyl)-propan-2-one with ethylamine forms an enamine, which upon sodium borohydride reduction yields the amine alcohol. However, this route suffers from lower yields (75–80%) compared to the Grignard-hydrogenation-acylation sequence.
Direct Acylation of Amino Alcohol Precursors
Attempts to acetylate 2-(2-aminophenyl)-propan-2-ol using acetyl chloride in dichloromethane resulted in incomplete conversion (82%) due to steric hindrance from the tertiary alcohol. Acetic anhydride in THF remains superior, as the solvent’s Lewis basicity activates the anhydride without deprotonating the amine.
Industrial Scalability and Environmental Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
